molecular formula C6H2F3NO3S B11786458 2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

Katalognummer: B11786458
Molekulargewicht: 225.15 g/mol
InChI-Schlüssel: PEHXRUDZSFWJHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid can be achieved through several methods. One common approach involves the condensation of formamide and trifluoromethylthiazole under acidic conditions. Another method includes the hydrogenation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, condensation, and purification through recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to desired biological outcomes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Formyl-4-(trifluoromethyl)thiazole-5-carboxylic acid stands out due to its formyl group, which imparts unique reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various bioactive and industrially relevant compounds .

Eigenschaften

Molekularformel

C6H2F3NO3S

Molekulargewicht

225.15 g/mol

IUPAC-Name

2-formyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C6H2F3NO3S/c7-6(8,9)4-3(5(12)13)14-2(1-11)10-4/h1H,(H,12,13)

InChI-Schlüssel

PEHXRUDZSFWJHJ-UHFFFAOYSA-N

Kanonische SMILES

C(=O)C1=NC(=C(S1)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.